molecular formula C15H15N3OS B2390615 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide CAS No. 528862-99-9

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide

Cat. No.: B2390615
CAS No.: 528862-99-9
M. Wt: 285.37
InChI Key: DMDHAIBCKPUMJN-UHFFFAOYSA-N
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Description

This compound is part of the imidazo[2,1-b]thiazole family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is favored for its efficiency and eco-friendliness.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antimalarial activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or proteins involved in microbial growth, thereby exhibiting antimicrobial properties . Molecular docking studies have revealed its binding patterns and stability within the active sites of target proteins .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have an additional benzene ring, which can enhance their biological activity.

Uniqueness

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique molecular structure that combines an imidazo[2,1-b]thiazole moiety with a phenylpropionamide group. The synthesis typically involves the cyclization of precursor compounds under specific conditions, often utilizing catalysts such as polyethylene glycol-400 (PEG-400) under microwave irradiation to enhance yield and purity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated for its effectiveness against various microbial strains, showing potential as an antimicrobial agent. The mechanism appears to involve inhibition of key enzymes or proteins essential for microbial growth .

Antimalarial Properties

In addition to its antimicrobial effects, this compound has been investigated for antimalarial activity . Preliminary studies suggest that it may interfere with the life cycle of malaria parasites, although specific mechanisms remain to be fully elucidated .

The precise mechanism of action for this compound is not completely understood. However, it is hypothesized that the compound interacts with specific molecular targets involved in critical biochemical pathways. For instance, it may inhibit enzymes linked to cell proliferation in pathogenic organisms .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound TypeBiological ActivityNotable Features
Imidazo[2,1-b]thiazole derivativesAntimicrobial and anticancerSimilar core structure
Benzo[d]imidazo[2,1-b]thiazole derivativesEnhanced biological activityAdditional benzene ring

This table illustrates how structural variations can influence biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of thiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A study demonstrated that imidazo[2,1-b]thiazole derivatives exhibited cytotoxic effects on various cancer cell lines. These findings suggest that similar compounds could be developed for targeted cancer therapies .
  • Anticonvulsant Properties : Some thiazole-integrated compounds have shown promising anticonvulsant activities in animal models. This indicates the potential for broader therapeutic applications beyond antimicrobial and antimalarial uses .

Properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-3-14(19)16-12-6-4-11(5-7-12)13-8-18-10(2)9-20-15(18)17-13/h4-9H,3H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDHAIBCKPUMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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